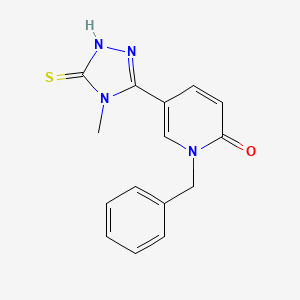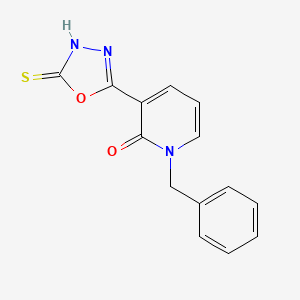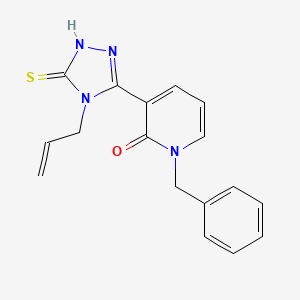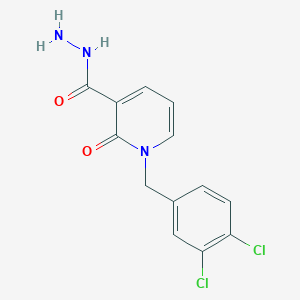![molecular formula C19H13ClN2S B3034936 6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile CAS No. 252059-01-1](/img/structure/B3034936.png)
6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile
Overview
Description
6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It features a chlorophenyl group and a methylphenylsulfanyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-methylthiophenol.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the nicotinonitrile core.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinonitriles.
Scientific Research Applications
6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile: Similar structure but with a different position of the methyl group.
6-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]nicotinonitrile: Similar structure but with a different position of the methyl group.
6-(4-Chlorophenyl)-2-[(3-methylphenyl)oxy]nicotinonitrile: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile is unique due to the specific positioning of the chlorophenyl and methylphenylsulfanyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(3-methylphenyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c1-13-3-2-4-17(11-13)23-19-15(12-21)7-10-18(22-19)14-5-8-16(20)9-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBBSCFVEOFRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3034853.png)



![1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B3034858.png)

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)

![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)



